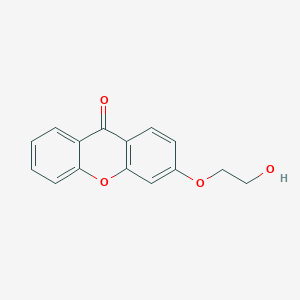

3-(2-Hydroxyethoxy)-9H-xanthen-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Hydroxyethoxy)-9H-xanthen-9-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the xanthene family, which is characterized by a tricyclic aromatic structure. The presence of the hydroxyethoxy group enhances its solubility and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 3-(2-Hydroxyethoxy)-9H-xanthen-9-one typically involves the reaction of xanthone with ethylene glycol under specific conditions. The process can be summarized as follows:

Starting Materials: Xanthone and ethylene glycol.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The mixture is heated to a temperature range of 100-150°C.

Reaction Mechanism: The hydroxyl group of ethylene glycol reacts with the carbonyl group of xanthone, leading to the formation of the hydroxyethoxy derivative.

Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow processes and the use of more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(2-Hydroxyethoxy)-9H-xanthen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions include various derivatives of xanthene, such as carboxylic acids, alcohols, and substituted xanthenes.

Scientific Research Applications

3-(2-Hydroxyethoxy)-9H-xanthen-9-one has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethoxy)-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The hydroxyethoxy group enhances its solubility and facilitates its interaction with biological molecules. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The aromatic structure allows it to intercalate with DNA, potentially leading to anticancer effects by inhibiting DNA replication and transcription.

Comparison with Similar Compounds

3-(2-Hydroxyethoxy)-9H-xanthen-9-one can be compared with other similar compounds, such as:

Xanthone: The parent compound, which lacks the hydroxyethoxy group and has different solubility and reactivity properties.

9H-xanthen-9-one: Another derivative with different substituents, leading to variations in chemical behavior and applications.

2-Hydroxyethoxy derivatives: Compounds with similar functional groups but different core structures, affecting their overall properties and uses.

The uniqueness of this compound lies in its specific combination of the xanthene core and the hydroxyethoxy group, which imparts distinct solubility, reactivity, and potential biological activities.

Biological Activity

3-(2-Hydroxyethoxy)-9H-xanthen-9-one, a derivative of xanthone, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, antifungal, and antimycobacterial activities, supported by various research findings and case studies.

This compound is characterized by its unique structure, which includes a hydroxyethoxy group that enhances its solubility and biological activity. Its molecular formula is C15H12O4, with a molecular weight of 256.25 g/mol. The compound exhibits a melting point range of 151-153 °C, indicating stability under standard laboratory conditions.

Anticancer Activity

Research indicates that xanthone derivatives, including this compound, exhibit significant anticancer properties. These compounds act primarily through the inhibition of topoisomerase II enzymes, which play a crucial role in DNA replication and cell division.

- Mechanism of Action : Xanthone derivatives induce apoptosis in cancer cells by activating caspase proteins and inhibiting protein kinases. In vitro studies have demonstrated that certain xanthone derivatives can inhibit the growth of various cancer cell lines, with some compounds showing IC50 values as low as 0.19 µM against T47D breast cancer cells .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Xanthone Derivative 37 | 0.63 | T47D |

| Xanthone Derivative 47 | 0.19 | T47D |

Antifungal Activity

Recent studies have highlighted the antifungal potential of xanthone derivatives against strains such as Candida albicans. The compound's ability to inhibit yeast topoisomerase II suggests a similar mechanism to its anticancer activity.

- Study Findings : A study reported that specific xanthone derivatives exhibited strong antifungal activity against both reference strains and fluconazole-resistant strains of C. albicans. The effectiveness was attributed to the inhibition of topoisomerase II activity in yeast .

Antimycobacterial Activity

The antimycobacterial properties of xanthone derivatives have been explored extensively, particularly against Mycobacterium tuberculosis.

- Research Insights : A series of studies demonstrated that certain xanthone derivatives could inhibit the growth of M. tuberculosis with significant efficacy. For instance, compounds related to this compound showed up to 98% inhibition in preliminary assays .

| Compound | % Inhibition | Test Organism |

|---|---|---|

| Compound III | 98% | M. tuberculosis |

| Compound XVIII | 94% | M. tuberculosis |

Case Studies

- Anticancer Efficacy : In a study involving various xanthone derivatives, compound 37 was found to be a potent inhibitor of topoisomerase IIα with an inhibition rate of 94.4% at a concentration of 100 µM . The study emphasized the importance of structural modifications in enhancing anticancer activity.

- Fungal Resistance : A comprehensive analysis revealed that certain xanthone derivatives could overcome resistance mechanisms in C. albicans, suggesting their potential as novel antifungal agents .

- Tuberculosis Treatment : Another pivotal study indicated that xanthone derivatives could serve as lead compounds for developing new antimycobacterial drugs due to their high activity against M. tuberculosis and low cytotoxicity profiles .

Properties

CAS No. |

646063-94-7 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

3-(2-hydroxyethoxy)xanthen-9-one |

InChI |

InChI=1S/C15H12O4/c16-7-8-18-10-5-6-12-14(9-10)19-13-4-2-1-3-11(13)15(12)17/h1-6,9,16H,7-8H2 |

InChI Key |

SCGUXZHIYPNDEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)OCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.